Specific Scientific Field: Pharmaceutical Chemistry
Comprehensive and Detailed Summary of the Application: This compound has been used in the synthesis of new derivatives that have shown promising anti-inflammatory activity. These derivatives were evaluated for in vivo anti-inflammatory activity compared to the standard drug, indomethacin .
Methods of Application or Experimental Procedures: A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .
Results or Outcomes Obtained: Most of the compounds exhibited a promising anti-inflammatory activity within 9 to 12 hours, with the percentage of inhibition values ranging from 54.239 to 39.021%. The compounds 4i and 4a exhibited better or equivalent anti-inflammatory activity with the percentage of inhibition of 54.239 and 54.130%, respectively .
Specific Scientific Field: Organic Chemistry
Comprehensive and Detailed Summary of the Application: Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Comprehensive and Detailed Summary of the Application: The amide derivatives of this compound have been associated with a broad spectrum of biological activities .
Results or Outcomes Obtained: The amide derivatives have shown promising results in various biological activities including anti-inflammatory, antidegenerative, antiplatelet, anticancer, antimicrobial, urokinase inhibitor, antituberculosis, anticonvulsant, insecticide, and antitumor .
Specific Scientific Field: Biochemistry
Comprehensive and Detailed Summary of the Application: Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate, a derivative of tert-butyl carbamate, is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
Comprehensive and Detailed Summary of the Application: Tert-butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Comprehensive and Detailed Summary of the Application: Tert-butyl carbamate has been used in palladium-catalyzed cross-coupling reaction with various aryl (Het) halides .
tert-Butyl (4-aminophenyl)carbamate, also known as N-Boc-p-phenylenediamine, is a synthetic organic compound. It is a type of carbamate, formed by the reaction of a tert-butyl alcohol (tert-BuOH) with p-phenylenediamine (a aromatic diamine). This compound finds use as a protecting group in organic synthesis, particularly for amines [].
The molecule consists of a central benzene ring with an amine group attached at the para (4th) position. A carbonyl group (C=O) is linked to the amine nitrogen through a methylene (CH2) bridge. The carbonyl group is further connected to a tert-butyl group [(CH3)3C] . This structure provides several key features:
N-Boc-p-phenylenediamine can be synthesized by reacting p-phenylenediamine with di-tert-butyl dicarbonate (Boc anhydride) in an inert solvent like dichloromethane (DCM) in the presence of a base like triethylamine (TEA) [].
(C6H4(NH2)2) + (Boc)2O -> (C6H4(NHBoc)NH2) + BocOH
The Boc protecting group can be removed under acidic conditions. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose [].
(C6H4(NHBoc)NH2) + H+ -> (C6H4(NH2)2) + Boc+
N-Boc-p-phenylenediamine can participate in various reactions typical of aromatic amines once the Boc group is removed. These can include coupling reactions, acylation, and condensation reactions depending on the desired product [].
Irritant